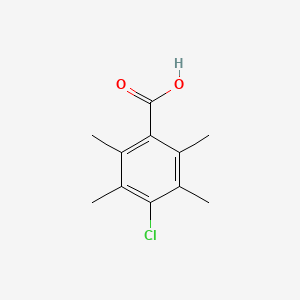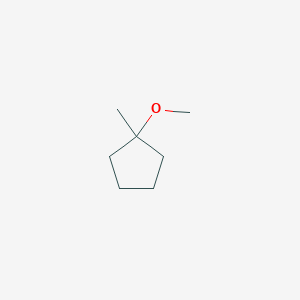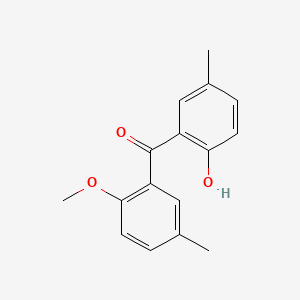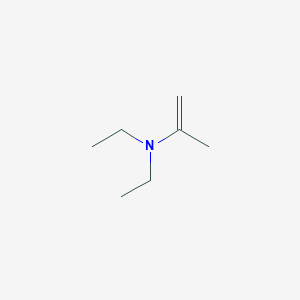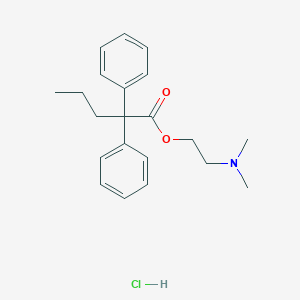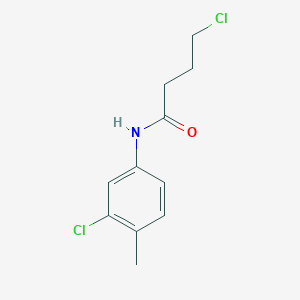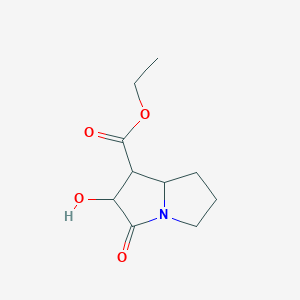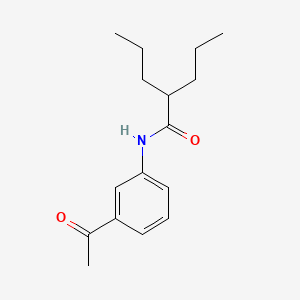
N-(m-Acetylphenyl)-2-propylvaleramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(m-Acetylphenyl)-2-propylvaleramide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a valeramide moiety through a propyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-Acetylphenyl)-2-propylvaleramide typically involves the acylation of m-acetylphenylamine with 2-propylvaleric acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further streamline the process, ensuring consistent quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(m-Acetylphenyl)-2-propylvaleramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce corresponding alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: NaOCH3 in methanol at room temperature.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-(m-Acetylphenyl)-2-propylvaleramide exerts its effects is thought to involve the modulation of specific molecular targets and pathways. The acetyl group may interact with enzymes or receptors, altering their activity and leading to downstream effects. The valeramide moiety may also play a role in enhancing the compound’s bioavailability and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(m-Acetylphenyl)-2-propylbutyramide: Similar structure but with a shorter carbon chain.
N-(m-Acetylphenyl)-2-propylhexanamide: Similar structure but with a longer carbon chain.
Uniqueness
N-(m-Acetylphenyl)-2-propylvaleramide is unique due to its specific carbon chain length, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in various fields.
Propriétés
Numéro CAS |
22179-47-1 |
|---|---|
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H23NO2/c1-4-7-13(8-5-2)16(19)17-15-10-6-9-14(11-15)12(3)18/h6,9-11,13H,4-5,7-8H2,1-3H3,(H,17,19) |
Clé InChI |
NDCZFQPEODGZKV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


